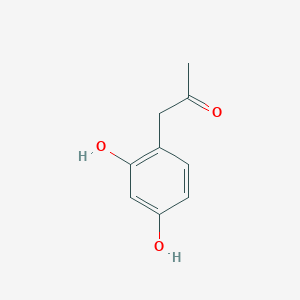

1-(2,4-Dihydroxyphenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5,11-12H,4H2,1H3 |

InChI Key |

IPCCMFJGZNDBQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Dihydroxyphenyl Propan 2 One

Classical Synthetic Approaches

Traditional methods for synthesizing 1-(2,4-dihydroxyphenyl)propan-2-one and its precursors have heavily relied on foundational reactions in organic chemistry, namely Friedel-Crafts acylation and various condensation and rearrangement reactions.

Friedel-Crafts Acylation Strategies Involving this compound Precursors

The Friedel-Crafts acylation is a cornerstone for introducing an acyl group onto an aromatic ring. In the context of synthesizing precursors to this compound, this reaction is typically employed to acylate resorcinol (B1680541) or its derivatives. The reaction involves an arene, an acylating agent (like an acyl chloride or anhydride), and a Lewis acid catalyst. organic-chemistry.org The catalyst, often used in stoichiometric amounts, activates the acylating agent, facilitating the electrophilic aromatic substitution. organic-chemistry.org For instance, the acylation of resorcinol with agents like acetic acid in the presence of zinc chloride has been a common method to produce 2',4'-dihydroxyacetophenone, a key precursor. researchgate.net However, these classical methods often necessitate harsh conditions and generate significant waste from the catalyst. researchgate.netgoogle.com

Biocatalytic versions of the Friedel-Crafts acylation are emerging as a more selective alternative. nih.gov For example, an acyltransferase from Pseudomonas fluorescens has been shown to catalyze the C-acylation of resorcinol derivatives in a buffer system, avoiding the need for CoA-activated reagents. nih.gov This enzymatic approach demonstrates high conversion rates and regioselectivity. nih.gov

Condensation and Rearrangement Reactions (e.g., Baker-Venkataraman) for Related Diketones and Precursors

The Baker-Venkataraman rearrangement is a pivotal reaction for the synthesis of 1,3-diketones, which are structurally related to the target compound. wikipedia.orgonlineorganicchemistrytutor.com This rearrangement involves the transformation of a 2-acetoxyacetophenone with a base to form the corresponding 1,3-diketone. wikipedia.org The mechanism proceeds through the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of chromones and flavones, where the resulting diketone is a key intermediate. wikipedia.orgjk-sci.com

The reaction is typically carried out using bases such as potassium hydroxide (B78521) in pyridine (B92270) or potassium tert-butoxide in DMSO. jk-sci.com The initial step is the abstraction of an alpha-hydrogen to the ketone, forming an enolate, which then attacks the ester carbonyl to create a cyclic alkoxide intermediate. This intermediate subsequently opens to a more stable phenolate, which is then protonated during workup to yield the 1,3-diketone. wikipedia.org

Modern and Sustainable Synthetic Approaches for this compound

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. This has led to the exploration of microwave-assisted synthesis, advanced catalytic systems, and solvent-free reaction conditions for the preparation of this compound and its analogues.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve product yields. nih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. In the synthesis of heterocyclic compounds derived from precursors like 1-[2,4-dihydroxy-5-(aryl acryloyl)phenyl]-aryl propenones, microwave irradiation has been successfully employed. researchgate.net For instance, the reaction of such precursors with isoniazide or pyrazinic acid hydrazide under microwave irradiation provides a rapid and efficient route to pyrazole (B372694) derivatives. researchgate.net Similarly, the synthesis of various dihydrotriazines and other heterocyclic systems has been shown to be significantly faster and produce purer products under microwave conditions compared to conventional heating. nih.govwisdomlib.orgnih.gov

| Reaction | Conventional Time | Microwave Time | Purity Comparison | Reference |

| Parallel synthesis of phenyl dihydrotriazines | 22 hours | 35 minutes | Purer compounds with microwave | nih.gov |

| Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl 4,5-dihydro pyrazole | Not specified | 3-4 minutes | Enhanced yields | wisdomlib.org |

| DBU-catalyzed tandem annulation | 2 hours (thermal) | 3 minutes | Higher yields in shorter time | nih.gov |

Catalyst-Mediated Synthetic Pathways

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the Friedel-Crafts acylation, heterogeneous catalysts are being explored to replace traditional Lewis acids. researchgate.net Catalysts such as zeolites and impregnated catalysts like MoO4(AlCl2)2 have demonstrated high activity in the acylation of resorcinol under mild, solvent-free conditions, with the added benefit of being recyclable. researchgate.netrsc.org

In a different catalytic approach, an SbF5-MeOH system has been shown to efficiently promote the alkyne-carbonyl metathesis of o-alkynylaniline derivatives and aldehydes to produce dihydroquinolinones, showcasing the power of catalysis in constructing complex cyclic systems. nih.gov Biocatalysis also presents a green alternative, with enzymes like cylindrocyclophane biosynthetic enzyme (CylK) facilitating stereospecific Friedel-Crafts alkylations on resorcinol rings. researchgate.net Furthermore, acyltransferases have been utilized for the regioselective C-acylation of resorcinol derivatives, demonstrating the potential of enzymes to replace traditional chemical catalysts. nih.gov

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

| MoO4(AlCl2)2 | Friedel-Crafts Acylation | Resorcinol, Acetic Acid | Solvent-free, room temperature, reusable | researchgate.net |

| Hβ zeolite | Cyclization | Ketones, 2-aminobenzophenones | Solvent-free, reusable | rsc.org |

| SbF5-MeOH | Alkyne-Carbonyl Metathesis | o-alkynylanilines, Aldehydes | High trans-selectivity | nih.gov |

| CylK (enzyme) | Friedel-Crafts Alkylation | Resorcinol rings | Stereospecific, regiocontrolled | researchgate.net |

| Acyltransferase (enzyme) | Friedel-Crafts Acylation | Resorcinol derivatives | High conversion, regioselective | nih.gov |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. The Baker-Venkataraman rearrangement has been successfully adapted to solvent-free conditions by grinding 2-aroyloxy-4-hydroxyacetophenones with pulverized potassium hydroxide at room temperature. bas.bg This method is not only efficient, yielding the desired 1,3-diketones in high yields, but also circumvents the use of hazardous solvents. bas.bg

Similarly, the synthesis of various heterocyclic compounds, such as 1,2-dihydroquinolines and 1,2-dihydro-1-arylnaptho[1,2-e] onlineorganicchemistrytutor.combas.bgoxazine-3-ones, has been achieved under solvent-free conditions using catalysts like MOF-199 or wet cyanuric chloride. researchgate.netresearchgate.net These approaches highlight a trend towards more environmentally benign synthetic protocols. bas.bgresearchgate.net

Chemical Transformations and Derivatization Strategies of 1 2,4 Dihydroxyphenyl Propan 2 One

Functionalization of the Propanone Side Chain

The propanone side chain of 1-(2,4-dihydroxyphenyl)propan-2-one is a primary site for chemical modification. The presence of a ketone carbonyl group and adjacent methylene (B1212753) and methyl groups allows for a range of reactions.

One of the most common transformations is the aldol (B89426) condensation . This reaction typically involves the reaction of the enolate of the ketone with an aldehyde or another ketone. For instance, the reaction of this compound with various aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) can lead to the formation of chalcone-like structures. nih.gov The reactivity of the α-hydrogens on the methylene group facilitates this condensation.

Another key reaction is the Mannich reaction , which involves the aminoalkylation of the α-carbon to the carbonyl group. This three-component reaction, utilizing an amine and formaldehyde, introduces an aminomethyl substituent, thereby increasing the structural complexity and providing a handle for further derivatization.

Furthermore, the ketone functionality can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. This transformation is significant as it introduces a new stereocenter and alters the electronic properties of the side chain. The resulting alcohol can be further esterified or etherified to produce a variety of derivatives.

The methylene group adjacent to the aromatic ring can also be a site for functionalization. For example, oxidation reactions can be employed to introduce a hydroxyl group, leading to the formation of 1-(2,4-dihydroxyphenyl)-1-hydroxypropan-2-one.

Substitutions and Modifications on the Dihydroxyphenyl Ring

The dihydroxyphenyl ring in this compound is highly activated towards electrophilic substitution due to the presence of two electron-donating hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Electrophilic aromatic substitution reactions are a cornerstone of modifying the aromatic ring. Common examples include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents. These halogenated derivatives can serve as intermediates for further cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents. The nitro group can subsequently be reduced to an amino group, opening up avenues for the synthesis of a wide range of derivatives, including amides and sulfonamides.

Alkylation and Acylation (Friedel-Crafts type reactions): While the hydroxyl groups can complicate these reactions, with appropriate protection strategies or specific catalysts, alkyl or acyl groups can be introduced onto the aromatic ring. A selective Friedel-Crafts acylation of catechol with propionic acid using BF3·Et2O as a promoter has been reported for the synthesis of a related compound, 1-(2,3-dihydroxyphenyl)propan-1-one. nih.gov

The hydroxyl groups themselves are also sites for modification. Etherification and esterification are common strategies to alter the solubility and electronic properties of the molecule. For example, reaction with alkyl halides in the presence of a base will yield the corresponding ethers, while reaction with acyl chlorides or anhydrides will produce esters.

Cyclization Reactions Yielding Fused Heterocycles

The strategic placement of functional groups on both the propanone side chain and the dihydroxyphenyl ring of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Chromanones and Related Structures

Chromanones are a class of heterocyclic compounds that can be synthesized from precursors like this compound. One approach involves an intramolecular cyclization. For instance, a tandem cyclization of an o-hydroxyarylenaminone, which can be derived from this compound, has been developed to construct difluorinated 2-amino-substituted chromanones. researchgate.net Another method involves the Michael addition of phenols to acrylonitrile, followed by an intermolecular Houben-Hoesch reaction to yield 4-chromanones. researchgate.net

A convenient synthesis of chromanone A, a C-3 substituted 2-hydroxymethyl chromone (B188151), was achieved from pyrocatechol (B87986), highlighting the utility of dihydroxyphenyl precursors in chromone synthesis. nih.gov

Formation of Chalcones and Dihydrochalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are open-chain flavonoids that can be readily synthesized from this compound. nih.gov The Claisen-Schmidt condensation reaction, which is a type of aldol condensation, is the most common method. nih.gov This involves the reaction of this compound (acting as the ketone component) with a substituted benzaldehyde (B42025) in the presence of an acid or base catalyst. nih.govjocpr.com For example, using SOCl2/EtOH as a catalyst, various substituted chalcones have been synthesized from 2,4-dihydroxy acetophenone (B1666503) and aromatic benzaldehydes. jocpr.com

Dihydrochalcones are obtained by the regioselective reduction of the carbon-carbon double bond in the corresponding chalcones. mdpi.com This can be achieved through catalytic hydrogenation using catalysts such as palladium, nickel, or rhodium. mdpi.com An alternative method involves the use of whole-cell microorganisms for the hydrogenation of the double bond. mdpi.com

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Substituted Benzaldehyde | Chalcone (B49325) | Claisen-Schmidt Condensation nih.govjocpr.com |

| Chalcone | H2 / Catalyst (e.g., Pd, Ni, Rh) | Dihydrochalcone (B1670589) | Catalytic Hydrogenation mdpi.com |

Construction of Other Heterocyclic Systems (e.g., Triazoles, Benzoxazoles)

The versatile structure of this compound and its derivatives allows for their use in the synthesis of other important heterocyclic systems.

Triazoles: 1,2,4-Triazole derivatives can be synthesized through various methods, often involving the cyclization of intermediates derived from hydrazines. organic-chemistry.orgresearchgate.netscispace.comresearchgate.netnih.gov For example, the Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide. researchgate.net The Einhorn–Brunner reaction, on the other hand, involves the condensation of hydrazines with diacylamines. researchgate.net While direct synthesis from this compound is not explicitly detailed, its derivatives, particularly those with modified side chains to include hydrazide or related functionalities, could serve as precursors for triazole ring formation.

Benzoxazoles: Benzoxazoles are typically synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivative. organic-chemistry.orgnih.gov Derivatives of this compound, where one of the hydroxyl groups is adjacent to an amino group on the aromatic ring, can be key intermediates for benzoxazole (B165842) synthesis. For instance, the reaction of 2-aminophenols with aldehydes or other carbonyl compounds can lead to the formation of the benzoxazole ring system. nih.govresearchgate.net Copper-catalyzed cyclization of ortho-haloanilides is another general method for benzoxazole formation. organic-chemistry.org

| Heterocycle | General Precursors | Key Reaction |

| Triazoles | Hydrazines, Amides, Acyl Hydrazides | Cyclization organic-chemistry.orgresearchgate.net |

| Benzoxazoles | o-Aminophenols, Aldehydes/Carboxylic Acids | Condensation/Cyclization organic-chemistry.orgnih.gov |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1 2,4 Dihydroxyphenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules like 1-(2,4-dihydroxyphenyl)propan-2-one. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

¹H NMR provides information on the chemical environment and connectivity of protons. For this compound, the aromatic protons on the dihydroxyphenyl ring typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. The protons of the propan-2-one side chain, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, will have characteristic chemical shifts and splitting patterns based on their neighboring protons.

¹³C NMR complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the ketone group is particularly noteworthy, appearing at a significantly downfield chemical shift. The carbon atoms of the aromatic ring will have shifts influenced by the hydroxyl substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. youtube.com A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of the proton spin systems within the molecule. youtube.comyoutube.com An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data. youtube.comyoutube.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons (2-3 bonds), which is invaluable for confirming the connection of the propan-2-one side chain to the dihydroxyphenyl ring. The complete assignment of ¹H and ¹³C NMR data for related dihydroxyflavone derivatives has been successfully achieved using these 2D NMR experiments. nih.gov

Interactive Data Table: Representative NMR Data for Phenylpropanone Structures

The following table provides an example of typical chemical shift ranges for the core structure of this compound. Note: Actual values can vary based on solvent and specific substitution patterns.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Multiplicity (¹H) |

| Aromatic CH | 6.0 - 7.5 | 100 - 130 | Doublet, Doublet of Doublets |

| Methylene (-CH₂-) | ~3.6 | ~50 | Singlet |

| Methyl (-CH₃) | ~2.1 | ~30 | Singlet |

| Carbonyl C=O | - | >200 | - |

| Ar-OH | Variable (broad) | - | Singlet (broad) |

| Ar C-OH | - | 155 - 160 | - |

| Ar C (quaternary) | - | 110 - 135 | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Upon ionization, the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. The subsequent fragmentation of this ion within the mass spectrometer provides a unique fingerprint that can be used to confirm the structure. Common fragmentation pathways for phenylpropanones include cleavage of the bond between the carbonyl group and the methylene bridge (alpha-cleavage) and fragmentation of the side chain. The fragmentation pattern, therefore, yields valuable data that corroborates the structure determined by NMR. The complete assignment of structures for various sesquiterpene alcohols has been supported by accurate mass measurements from HREIMS (High-Resolution Electron Ionization Mass Spectrometry).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum will be characterized by several key absorption bands:

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.

A sharp, strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching vibration of the ketone.

Absorptions in the 1500-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.

C-O stretching vibrations, typically appearing in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and can provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | IR | 3200 - 3600 | Strong, Broad |

| Ketone C=O stretch | IR | 1700 - 1720 | Strong, Sharp |

| Aromatic C=C stretch | IR, Raman | 1500 - 1600 | Medium to Strong |

| C-O stretch | IR | 1200 - 1300 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique determines the precise arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. nih.gov For complex organic molecules, obtaining crystals suitable for single-crystal X-ray measurements can be challenging. psu.edu In such cases, powder X-ray diffraction (PXRD) combined with computational methods like solid-state density functional theory (DFT) can be a powerful alternative for structure determination. psu.edursc.org The crystal structure reveals not only the molecular conformation but also the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of molecules in the solid state. nih.gov

Chromatographic Method Development (e.g., HPLC, GC) for Separation and Purity

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like phenylpropanones. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives or if the parent compound is derivatized to increase its volatility and thermal stability. A common derivatization technique is silylation of the hydroxyl groups. The GC method would utilize a capillary column with a suitable stationary phase, and detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS), which provides both separation and structural information.

The development of these chromatographic methods is crucial for quality control, ensuring the identity and purity of this compound for further use.

Computational Chemistry and Theoretical Studies of 1 2,4 Dihydroxyphenyl Propan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that have performed Density Functional Theory (DFT) calculations on 1-(2,4-Dihydroxyphenyl)propan-2-one. Such studies are crucial for understanding the fundamental electronic structure and properties of a molecule.

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as conformational analysis of this compound, is not available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A Frontier Molecular Orbital (FMO) analysis, which is essential for predicting the chemical reactivity and kinetic stability of a molecule, has not been reported for this compound. Consequently, the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are unknown.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no available studies that have generated a Molecular Electrostatic Potential (MEP) map for this compound. MEP maps are vital for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR Chemical Shifts)

Theoretical predictions of the spectroscopic parameters for this compound, including its UV-Vis absorption wavelengths, IR vibrational frequencies, and NMR chemical shifts, have not been documented in scientific publications.

Non-Linear Optical (NLO) Properties Investigation

The investigation of the Non-Linear Optical (NLO) properties of this compound, which would involve calculating properties such as the first-order hyperpolarizability, has not been the subject of any known scientific research.

Theoretical Studies on Electronic Transitions and Absorption Spectra

Detailed theoretical studies on the electronic transitions and the nature of the absorption spectra of this compound are currently not present in the scientific literature. Such studies would provide insights into the molecule's photophysical behavior.

Mechanistic Investigations Involving 1 2,4 Dihydroxyphenyl Propan 2 One

Chemical Reaction Mechanisms in Synthetic Pathways

The synthesis of 1-(2,4-dihydroxyphenyl)propan-2-one and its derivatives often employs classic organic reactions that take advantage of the electron-rich nature of the phenolic ring. A prominent method for the acylation of polyhydroxy phenols is the Hoesch reaction, a variant of the Friedel-Crafts acylation. wikipedia.orgsynarchive.com

The Hoesch reaction involves the condensation of a nitrile with a polyhydroxy- or polyalkoxyphenol to form the corresponding ketone. wikipedia.org For the synthesis of a compound structurally similar to this compound, such as 1-(2,4,6-trihydroxyphenyl)ethanone, the reaction would proceed between phloroglucinol (B13840) and a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride. wikipedia.org An imine intermediate is formed, which is subsequently hydrolyzed to yield the aryl ketone. wikipedia.orgnih.gov The attacking electrophile is believed to be a species of the type R-C+=NHCl−. wikipedia.org

The mechanism can be broken down into two main steps:

Formation of the Electrophile and Nucleophilic Attack: The nitrile reacts with a Lewis acid and HCl to form a highly reactive electrophilic species. The electron-rich resorcinol (B1680541) (or a similar phenol) then acts as a nucleophile, attacking the electrophile.

Hydrolysis: The resulting imine intermediate is then hydrolyzed during aqueous workup to produce the final ketone product.

The success of the Hoesch reaction is particularly notable with polyhydroxy phenols, such as resorcinol, making it a suitable method for the synthesis of 2,4-dihydroxyacetophenone derivatives. bncollegebgp.ac.in

Microbial Metabolic Transformations of Related Structures (in vitro mechanistic insights)

The microbial metabolism of aromatic compounds is a rich source of diverse enzymatic reactions. While direct microbial transformation of this compound is not extensively documented, the study of structurally related compounds provides significant in vitro mechanistic insights. A key example is the microbial degradation of 2',4'-dihydroxyacetophenone.

The enzyme 2,4'-dihydroxyacetophenone dioxygenase (DAD), found in bacteria such as Alcaligenes sp., catalyzes the oxygenative cleavage of the C-C bond in 2',4'-dihydroxyacetophenone. nih.govwikipedia.org This non-heme iron-dependent enzyme converts its substrate into 4-hydroxybenzoate (B8730719) and formate. wikipedia.org This is an unusual dioxygenase as it cleaves a C-C bond in a substituent of the aromatic ring rather than the ring itself. nih.gov

The proposed mechanism involves the binding of the substrate and molecular oxygen to the ferrous iron center in the enzyme's active site. rsc.orgnih.gov This is followed by a series of steps leading to the cleavage of the bond between the carbonyl carbon and the adjacent methyl carbon. rsc.org Computational studies suggest a mechanism involving eight elementary steps, with the key C-C bond cleavage occurring alongside an insertion reaction of an adjacent oxygen radical. rsc.org

Furthermore, microbial transformations of chalcones and dihydrochalcones, which share the phenylpropanoid backbone, are well-documented. nih.govresearchgate.netmdpi.comscispace.comresearchgate.net Microorganisms, including bacteria and fungi, can efficiently reduce the α,β-unsaturated bond of chalcones to yield dihydrochalcones. nih.govresearchgate.net These biotransformations offer a green alternative to chemical synthesis and demonstrate the enzymatic machinery available in microbes for modifying such phenolic compounds. nih.gov

Biosynthesis Pathways of Analogous Natural Products

The biosynthesis of natural products provides a blueprint for how complex molecules are assembled in living organisms. While a specific biosynthetic pathway for this compound may not be established, the biosynthesis of analogous phenylpropanoids and polyketides offers valuable insights. nih.govwustl.edutcichemicals.comtcichemicals.com

A central enzyme in the biosynthesis of many of these compounds is chalcone (B49325) synthase (CHS) . nih.govoup.comnih.govwikipedia.orgcharlotte.edu CHS is a type III polyketide synthase that catalyzes the condensation of a p-coumaroyl-CoA starter molecule with three molecules of malonyl-CoA to form a tetraketide intermediate. nih.govwikipedia.org This intermediate then undergoes an intramolecular Claisen condensation to form the characteristic chalcone scaffold. wikipedia.org

The reaction mechanism of CHS involves several key steps:

Loading of the Starter Unit: The p-coumaroyl moiety is transferred from p-coumaroyl-CoA to a catalytic cysteine residue (Cys164) in the active site. nih.govnih.gov

Chain Elongation: Three successive decarboxylative condensations with malonyl-CoA extend the polyketide chain. wikipedia.org

Cyclization and Aromatization: The resulting linear tetraketide intermediate is folded into a specific conformation within the active site, leading to a regiospecific intramolecular Claisen condensation to form the naringenin (B18129) chalcone. wikipedia.org

This fundamental pathway can be modified by various enzymes to produce a diverse array of natural products. For instance, the reduction of the double bond in the chalcone backbone by a chalcone reductase can lead to the formation of dihydrochalcones. The selection of different starter units and the number of condensation reactions can also lead to structural diversity. These principles of polyketide biosynthesis provide a plausible framework for how a compound like this compound could be synthesized in nature.

Structure Activity Relationship Sar Studies Centered on 1 2,4 Dihydroxyphenyl Propan 2 One Scaffolds

Design Principles for Systematic Structural Modifications

The systematic structural modification of the 1-(2,4-dihydroxyphenyl)propan-2-one scaffold is guided by established medicinal chemistry principles. The goal is to explore the chemical space around the core structure to identify key pharmacophoric features and understand how different substituents influence biological activity.

The primary design principles for modifying this scaffold include:

Modification of the Dihydroxyphenyl Ring: The resorcinol (B1680541) moiety is a critical feature, often involved in crucial hydrogen bonding interactions with biological targets. Modifications can include:

Altering the position of the hydroxyl groups (e.g., to a catechol or hydroquinone (B1673460) arrangement).

Introducing other substituents (e.g., halogens, alkyl, or alkoxy groups) onto the aromatic ring to modulate electronic properties and steric bulk.

Replacing the phenyl ring with other aromatic or heteroaromatic systems.

Alterations to the Propan-2-one Linker: The three-carbon chain with a ketone function provides a specific spatial arrangement and potential interaction points. Modifications in this region can involve:

Varying the length of the alkyl chain.

Introducing unsaturation, such as a double bond, to create a more rigid structure, as seen in chalcone (B49325) derivatives.

Modifying the ketone group to other functionalities like an alcohol, amine, or by incorporating it into a heterocyclic ring.

Addition of a Second Phenyl or Heterocyclic Ring: Exploring the impact of adding another ring system can lead to enhanced binding affinity through additional hydrophobic or π-stacking interactions. This has been a successful strategy in developing inhibitors for various enzymes.

A study on 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues demonstrated that modifications on both the resorcinol and the benzimidazole (B57391) rings significantly influenced their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) acs.org. This underscores the importance of systematically exploring substitutions on all parts of the scaffold.

Correlation of Structural Features with Molecular Interaction Profiles

The biological activity of derivatives based on the this compound scaffold is intrinsically linked to their structural features, which dictate their interaction with biological targets. The 2,4-dihydroxy substitution pattern is a particularly important pharmacophoric element.

A notable example can be found in the field of tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. A study on thiophene (B33073) chalcone derivatives identified (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one as a potent competitive inhibitor of mushroom tyrosinase nih.gov. The high activity of this compound was attributed to the 2,4-dihydroxy functionality on the phenyl ring, which is believed to play a crucial role in interacting with the active site of the enzyme nih.gov.

The table below illustrates the structure of this active analogue and highlights the key functional group.

| Compound Name | Structure | Key Structural Feature for Activity |

| (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one |  | 2,4-Dihydroxyphenyl group |

The study found that this compound exhibited strong inhibitory activity with IC₅₀ values of 0.013 µM for tyrosine hydroxylase and 0.93 µM for dopa oxidase activities of tyrosinase nih.gov. This is significantly more potent than the well-known tyrosinase inhibitor, kojic acid, which had IC₅₀ values of 22.84 µM and 24.57 µM, respectively nih.gov. This data strongly suggests that the resorcinol moiety is a key pharmacophore for this class of inhibitors.

Furthermore, in a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives designed as factor Xa inhibitors, the inclusion of specific chemical groups at defined positions was critical for potency. While not directly involving the this compound scaffold, the study's principles are broadly applicable, showing that specific substitutions can lead to highly potent and selective compounds sielc.com. For instance, compound 8e from that study, with an IC₅₀ of 21 nM against factor Xa, highlights the impact of precise structural modifications on activity sielc.com.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to rationalize experimental SAR data and to guide the design of new, more potent analogues. For scaffolds like this compound, several computational techniques are instrumental.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of the this compound scaffold, docking studies can reveal how the dihydroxy groups interact with active site residues, for example, through hydrogen bonding with key amino acids or chelation of metal ions in metalloenzymes like tyrosinase nih.gov. Docking simulations of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one into the tyrosinase active site supported the experimental findings that it acts as a competitive inhibitor by interacting with key residues nih.gov.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for a series of this compound derivatives would likely feature hydrogen bond donors (from the hydroxyl groups), a hydrogen bond acceptor (from the ketone), and an aromatic/hydrophobic region. Such models are valuable for virtual screening of compound libraries to identify new potential hits with diverse core structures but similar pharmacophoric features acs.orgnih.gov.

Computational Solvent Mapping: This technique identifies "hot spots" on a protein's surface that are energetically favorable for binding small molecules. By mapping the surface of a target protein with various molecular probes, researchers can identify key interaction sites. This information can then be used to design or modify scaffolds like this compound to better fit these hot spots and improve binding affinity nih.govnih.gov. For instance, mapping could reveal pockets that can accommodate bulky substituents on the phenyl ring or near the propanone moiety, guiding further synthetic efforts.

In a study on 3,4-dihydroquinolin-2(1H)-one analogues, molecular docking and molecular dynamics simulations were successfully used to confirm strong interactions with the target protein, VEGFR2 kinase, supporting the observed anti-cancer activity nih.gov. This demonstrates the predictive power of combining different computational approaches to understand and rationalize SAR.

Role of 1 2,4 Dihydroxyphenyl Propan 2 One As a Key Synthetic Intermediate

Precursor for Flavonoid and Dihydrochalcone (B1670589) Derivatives

The skeleton of 1-(2,4-Dihydroxyphenyl)propan-2-one provides the foundational C6-C3 unit essential for the assembly of flavonoids and related dihydrochalcones. The synthesis of these classes of compounds hinges on the reactivity of both the ketone and the activated aromatic ring.

The primary route to flavonoids from ketone precursors involves the Claisen-Schmidt or aldol (B89426) condensation. wpmucdn.comjetir.orgrsc.org This reaction typically involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In this context, this compound, or its more commonly used analogue 2',4'-dihydroxyacetophenone, reacts with various substituted benzaldehydes to form chalcones. jocpr.com These chalcones, which are α,β-unsaturated ketones, are the direct precursors to most flavonoids. mdpi.com

The general synthetic sequence can be outlined as:

Aldol Condensation: Reaction of the ketone (e.g., 2',4'-dihydroxyacetophenone) with a benzaldehyde (B42025) derivative in the presence of a base (like NaOH or KOH) or an acid catalyst to yield a 2',4'-dihydroxychalcone. jetir.orgjocpr.com

Oxidative Cyclization: The resulting chalcone (B49325) undergoes an intramolecular cyclization to form the characteristic heterocyclic C ring of the flavonoid scaffold. This step can lead to different subclasses of flavonoids, such as flavanones, depending on the reaction conditions. nih.govsemanticscholar.org Flavanones can often be further oxidized to the corresponding flavones. nih.gov

Dihydrochalcones are closely related structures that can be seen as intermediates or final products in these synthetic pathways. For instance, 2'-hydroxydihydrochalcones are used as common intermediates in the palladium-catalyzed synthesis of both flavones and flavanones. nih.govsemanticscholar.org The natural product Phlorizin, a dihydrochalcone glucoside, further highlights the significance of this structural class. researchgate.net

Table 1: Examples of Chalcone Synthesis via Aldol Condensation

| Ketone Precursor | Aldehyde | Catalyst/Conditions | Product | Reference |

| 2,4-Dihydroxyacetophenone | 2-Chlorobenzaldehyde | SOCl₂ / EtOH | 1-(2,4-Dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one | jocpr.com |

| 2,4-Dihydroxyacetophenone | 3-Hydroxybenzaldehyde | SOCl₂ / EtOH | 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | jocpr.com |

| 2,4-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | SOCl₂ / EtOH | 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | jocpr.com |

| Acetophenone (B1666503) | Benzaldehyde | NaOH (solid) | Chalcone (Benzalacetophenone) | jetir.orgrsc.org |

Building Block for Chromanones and Related Polycyclic Systems

The chroman-4-one framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netnih.govrsc.org this compound is an ideal building block for constructing 7-hydroxy-substituted chromanones due to its inherent resorcinol (B1680541) moiety.

Synthetic strategies often involve an intramolecular cyclization reaction. For instance, the synthesis of Chromanone A, a natural product, was achieved starting from pyrocatechol (B87986) and propionic acid to first generate 1-(2,3-dihydroxyphenyl)propan-1-one, which then undergoes further steps including cyclization. nih.gov This demonstrates the general utility of dihydroxyphenyl propanone structures in chromanone synthesis. It is chemically plausible that this compound could undergo similar transformations to yield the corresponding 7-hydroxychromanone derivatives.

Furthermore, the resorcinol core of the molecule is known to participate in reactions like the Pechmann condensation with β-keto esters. While this reaction is primarily used for synthesizing coumarins, it can also yield chromones and other polycyclic spiro-systems as by-products, underscoring the potential of this substrate to form complex fused ring systems. researchgate.net

The general approach to chromanone synthesis from phenolic precursors can involve:

Michael addition of the phenol (B47542) to an α,β-unsaturated acid or ester, followed by an intramolecular Friedel-Crafts acylation.

Reaction with a three-carbon synthon that can be cyclized onto the phenol ring.

The structure of this compound, containing both the nucleophilic phenol ring and an electrophilic ketone, makes it a prime candidate for various intramolecular cyclization strategies to access the chromanone scaffold.

Versatility in the Construction of Diverse Organic Compound Libraries

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The efficiency of library synthesis relies on the use of versatile building blocks that allow for the rapid introduction of molecular diversity. nih.gov this compound is an excellent scaffold for combinatorial chemistry due to its multiple reactive sites.

The key structural features that impart this versatility are:

The Ketone Group: This site can be readily transformed into a wide array of other functional groups or used in condensation reactions to attach different molecular fragments. For example, reaction with hydrazines can produce hydrazones, which can be further functionalized. nih.gov

The Phenolic Hydroxyl Groups: The two hydroxyl groups can be selectively alkylated, acylated, or used as directing groups to control subsequent electrophilic aromatic substitution reactions. This allows for the systematic modification of the aromatic core.

The Activated Aromatic Ring: The resorcinol ring is highly activated towards electrophilic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) at the positions ortho and para to the hydroxyl groups.

Research has shown the successful use of related structures, such as 2,4-dihydroxyacetophenone and halogenated flavonoids, in the generation of compound libraries for biological evaluation. nih.govnih.gov For example, a library of bis-Schiff bases was synthesized from 2,4-dihydroxyacetophenone for screening as enzyme inhibitors. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions on halogenated flavonoids have been used to prepare a wide range of derivatives, including natural products. nih.gov These examples highlight the strategic value of the 2,4-dihydroxyphenyl ketone core in building molecular diversity, a principle directly applicable to this compound.

Table 2: Potential Reactions for Library Synthesis using the this compound Scaffold

| Reactive Site | Reaction Type | Potential Products/Derivatives |

| Ketone | Aldol Condensation | Chalcones, Flavanones |

| Ketone | Reductive Amination | Amines |

| Ketone | Wittig Reaction | Alkenes |

| Ketone | Hydrazone Formation | Hydrazones, Pyrazoles |

| Phenolic -OH | Etherification (Williamson) | Alkoxy derivatives |

| Phenolic -OH | Esterification | Ester derivatives |

| Aromatic Ring | Electrophilic Halogenation | Halogenated derivatives |

| Aromatic Ring | Nitration | Nitro derivatives |

| Aromatic Ring | Friedel-Crafts Acylation/Alkylation | Acylated/Alkylated derivatives |

Emerging Research Frontiers and Future Directions for 1 2,4 Dihydroxyphenyl Propan 2 One

Advancements in Stereoselective Synthesis Methodologies

The synthesis of 1-(2,4-Dihydroxyphenyl)propan-2-one, while achievable through classical methods, presents a frontier for the application of modern stereoselective techniques. The molecule itself is achiral; however, its derivatives, particularly those resulting from reactions at the ketone or alpha-carbon, can possess stereogenic centers. The development of methodologies to control this stereochemistry is a key area of research, enabling the production of specific enantiomers or diastereomers which are often crucial for biological applications.

Current research in organic synthesis provides several powerful strategies that could be adapted for the stereoselective synthesis of derivatives of this compound.

Organocatalytic Asymmetric Reactions: Organocatalysis has revolutionized asymmetric synthesis by using small, metal-free organic molecules to induce chirality. For a molecule like this compound, this approach is highly promising.

Proline-Catalyzed Aldol (B89426) Reactions: The ketone moiety could potentially react with various aldehydes in an asymmetric aldol reaction catalyzed by the amino acid proline or its derivatives. youtube.com This would create a β-hydroxy ketone with two new stereocenters, with the catalyst directing the formation of a specific stereoisomer. youtube.com The bifunctional nature of the proline catalyst, with its amine and carboxylic acid groups, helps to organize the transition state, leading to high enantioselectivity. youtube.com

Asymmetric Michael Additions: The enamine or enolate formed from this compound could participate in Michael additions to α,β-unsaturated compounds. Chiral primary amine catalysts, often incorporating a thiourea (B124793) moiety, can activate the ketone and guide the nucleophilic attack to produce γ-keto compounds with high enantioselectivity (up to 98% ee in some cases). mdpi.com

Chiral Auxiliaries: The Evans aldol reaction, a well-established method, utilizes chiral oxazolidinone auxiliaries. wikipedia.orgyoutube.com While typically applied to aldehydes and carboxylic acids, the principles can be extended. By temporarily attaching a chiral auxiliary to a precursor of this compound, it is possible to direct subsequent reactions, such as alkylation at the α-position, with high diastereoselectivity. wikipedia.org The auxiliary is then cleaved to yield the enantioenriched product.

Transition Metal Catalysis:

Asymmetric Hydrogenation: If a double bond is introduced into the propanone side chain to form an enone, rhodium-catalyzed asymmetric hydrogenation could be employed to stereoselectively reduce the double bond, creating a chiral center at the β-position. nih.gov This method is known for its high efficiency and excellent enantiocontrol in producing stereogenic β-methyl ketone motifs. nih.gov

Palladium-Catalyzed Reactions: Recent advances in palladium catalysis allow for the nondirected C-H alkylation of arenes to form β-aryl ketones. acs.org Applying this to a precursor could offer a novel route, although controlling stereoselectivity in such systems remains a developmental challenge.

The table below summarizes potential stereoselective methods applicable to the synthesis of chiral derivatives from this compound.

| Synthetic Strategy | Reaction Type | Potential Chiral Product | Key Features |

| Organocatalysis | Asymmetric Aldol Reaction | β-Hydroxy Ketone Derivative | Metal-free, uses catalysts like proline, creates two stereocenters. youtube.comnih.gov |

| Organocatalysis | Asymmetric Michael Addition | γ-Keto Compound Derivative | Forms C-C bonds with high enantioselectivity using chiral amine-thiourea catalysts. mdpi.com |

| Chiral Auxiliaries | Evans Asymmetric Alkylation | α-Substituted Ketone Derivative | Employs temporary chiral auxiliaries (e.g., oxazolidinones) for high diastereoselectivity. wikipedia.org |

| Metal Catalysis | Asymmetric Hydrogenation | β-Methyl Ketone Derivative | Requires an unsaturated precursor; Rh-catalysis can achieve high enantioselectivity. nih.gov |

Application of Machine Learning in Predictive Modeling of Reactivity

The intersection of computational chemistry and artificial intelligence is creating powerful new tools for chemical research. Machine learning (ML) offers a paradigm shift from traditional, often resource-intensive, experimental approaches to a data-driven predictive science. rsc.org For this compound, ML can be leveraged to forecast its reactivity, properties, and potential biological interactions without the need for exhaustive laboratory work.

The core principle involves training ML algorithms on datasets of known molecules to recognize the complex relationships between a molecule's structure and its behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling approach that correlates variations in the biological activity of compounds with changes in their molecular features (descriptors). For this compound, a QSAR model could be developed to predict its activity in various contexts.

Descriptor Calculation: The first step is to compute a wide range of molecular descriptors. These can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). iosrjournals.org

Model Generation: Using techniques like Genetic Function Approximation (GFA) or Linear Discriminant Analysis (LDA), a mathematical equation is generated that links these descriptors to a specific activity, such as antifungal efficacy or mutagenicity. iosrjournals.orgnih.gov For instance, QSAR models have been successfully built for other α,β-unsaturated carbonyl compounds to predict their mutagenic potential. nih.gov

Advanced Machine Learning Models: Modern ML algorithms can capture more complex, non-linear relationships than traditional QSAR.

Random Forest (RF) and Support Vector Machines (SVM): These algorithms have shown high accuracy (>0.9) in predicting the antioxidant activity of phenolic compounds based solely on their chemical structure. nih.gov Given the resorcinol (B1680541) core of this compound, these models could be highly effective.

Deep Neural Networks (DNN): While sometimes requiring larger datasets, DNNs can uncover subtle patterns in data, making them suitable for predicting complex endpoints. nih.gov

Predicting Reactivity: ML models are being developed to predict general chemical reactivity and compatibility between different organic materials. rsc.org Such a model could predict how this compound might react with other reagents, guiding synthetic planning and assessing its stability in various formulations.

The table below outlines how ML could be applied to predict various aspects of this compound.

| ML Application | Methodology | Predicted Outcome | Potential Impact |

| Biological Activity Prediction | QSAR, Random Forest, SVM | Antioxidant, antifungal, or other bioactivities. nih.goviosrjournals.org | Accelerates discovery of potential therapeutic applications. |

| Toxicity Assessment | QSAR/QSTR | Mutagenicity, skin sensitization, or other toxic endpoints. nih.govtandfonline.com | Early-stage safety assessment, reducing reliance on animal testing. |

| Chemical Reactivity Prediction | General ML Models | Reaction outcomes, stability with other chemicals. rsc.org | Optimizes synthetic routes and formulation development. |

| Sensor Data Analysis | Neural Networks | Concentration in complex mixtures from sensor responses. mdpi.comnih.gov | Enables development of novel, low-cost sensors for this compound. |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The rich functionality of this compound—encompassing a nucleophilic aromatic ring, acidic phenolic hydroxyl groups, an electrophilic ketone, and enolizable α-protons—makes it a versatile platform for exploring novel chemical transformations. Research is moving beyond simple derivatization to uncover unique reactivity that can lead to complex and valuable molecular architectures.

Reactions at the Phenolic Core: The electron-rich resorcinol ring is primed for electrophilic aromatic substitution. While classic reactions like halogenation and nitration are known, future research may focus on more advanced C-H functionalization reactions. Furthermore, the hydroxyl groups can be starting points for synthesizing new ethers and esters, or for building more complex heterocyclic systems. jmchemsci.com

Transformations Involving the Ketone and α-Carbon:

Deoxygenation: A recently developed method allows for the direct, one-step deoxygenation of α-hydroxy ketones using a silyl (B83357) lithium reagent, a process that avoids prefunctionalization of the hydroxyl group. organic-chemistry.org If this compound were first hydroxylated at the α-position, this method could provide a route to the corresponding deoxygenated product.

Stetter Reaction: The Stetter reaction, a nucleophilic catalyst-driven process, allows for the 1,4-addition of aldehydes to Michael acceptors. nih.gov While this typically involves an aldehyde, exploring the reactivity of the enolate of this compound in related conjugate additions could lead to novel 1,5-dicarbonyl compounds or other complex structures.

Synthesis of Heterocycles: 1,4-dicarbonyl compounds, which could be synthesized from this compound, are key precursors to heterocycles like furans and pyrroles via the Paal-Knorr synthesis. nih.gov This opens a pathway to new classes of derivatives with potential biological activities.

Rearrangement Reactions: Catalytic enantioselective rearrangement reactions, such as the α-ketol rearrangement, are powerful tools for constructing quaternary stereocenters. epfl.ch Creating an α-hydroxy derivative of this compound could set the stage for such a transformation, yielding structurally complex and stereochemically rich products.

The table below details potential novel transformations for this compound.

| Reactivity Area | Transformation | Potential Product Class | Significance |

| Phenolic Ring | C-H Functionalization | Substituted Aromatics | Direct and atom-economical introduction of new functional groups. |

| Phenolic Ring | Acylation/Alkylation | Ethers, Esters | Modification of solubility and electronic properties. jmchemsci.com |

| Ketone/α-Carbon | α-Hydroxylation followed by Deoxygenation | Phenylpropanones | Selective removal of a functional group without harsh conditions. organic-chemistry.org |

| Ketone/α-Carbon | Paal-Knorr Synthesis (from dicarbonyl precursor) | Furans, Pyrroles | Access to important heterocyclic scaffolds. nih.gov |

| Ketone/α-Carbon | Catalytic Rearrangements | Complex polycyclics with quaternary centers | Creation of high-value, structurally complex molecules. epfl.ch |

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound are explored, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels becomes paramount. This is especially critical in complex matrices such as environmental samples, biological fluids, or food products. Research is focused on moving beyond standard characterization techniques to develop robust methods for trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for trace quantitative analysis of organic molecules due to its exceptional sensitivity and selectivity. mdpi.com

High Sensitivity: This technique can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (µg/kg) or even parts-per-trillion range. nih.govresearchgate.net

Selectivity: By using modes like Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition, which is unique to the target analyte. This minimizes interference from other components in the matrix, ensuring accurate quantification. mdpi.com

Method Development: For this compound, method development would involve optimizing the liquid chromatography separation (column type, mobile phase) and the mass spectrometry parameters (ionization mode, collision energy) to maximize the signal for this specific compound. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is another powerful technique, but it requires analytes to be volatile and thermally stable. mdpi.com The phenolic hydroxyl groups in this compound make it polar and non-volatile.

Derivatization: To overcome this, a derivatization step is essential. nih.gov This involves a chemical reaction to replace the acidic protons of the hydroxyl groups with non-polar groups, such as trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. mdpi.comtandfonline.com

Advantages: This approach offers high chromatographic resolution and provides characteristic mass spectra that are useful for structural confirmation. Dual derivatization strategies can also be employed to confirm the number of reactive hydroxyl groups in the molecule. nih.gov

The table below compares advanced analytical techniques for the trace analysis of this compound.

| Technique | Key Steps | Advantages | Challenges | Typical LOD |

| LC-MS/MS | HPLC separation, Electrospray Ionization (ESI), MS/MS detection (MRM mode). mdpi.com | High sensitivity and selectivity, no derivatization needed, suitable for complex matrices. nih.gov | Matrix effects can cause ion suppression or enhancement, requiring careful validation. | ng/mL to pg/mL levels. nih.gov |

| GC-MS | Derivatization (e.g., silylation), Gas Chromatography separation, Electron Ionization (EI), MS detection. nih.govtandfonline.com | Excellent separation efficiency, extensive spectral libraries for identification. | Requires an additional derivatization step which can add complexity and variability. | Dependent on derivatization efficiency and analyte concentration. |

The continued investigation into these emerging frontiers will undoubtedly unlock the full potential of this compound, paving the way for new materials, technologies, and scientific understanding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.